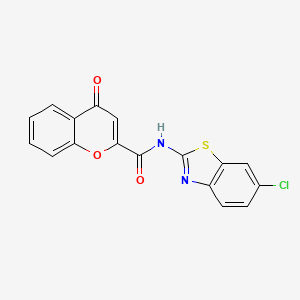

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C17H9ClN2O3S |

|---|---|

Molecular Weight |

356.8 g/mol |

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C17H9ClN2O3S/c18-9-5-6-11-15(7-9)24-17(19-11)20-16(22)14-8-12(21)10-3-1-2-4-13(10)23-14/h1-8H,(H,19,20,22) |

InChI Key |

QEZVWRGEUTVGMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Chromene-2-carboxylic Acid Core

The chromene core is synthesized via the Pechmann condensation, a classical method for coumarin derivatives. Reacting resorcinol derivatives with β-keto esters in the presence of acidic catalysts yields 4-oxo-4H-chromene-2-carboxylic acid. For example, 6-methyl-4-oxo-4H-chromene-3-carboxylic acid is prepared by cyclizing 2-hydroxyacetophenone with diethyl oxalate under sulfuric acid catalysis. Modifications to the Pechmann method, such as using ionic liquids or microwave irradiation, enhance yields (65–78%) and reduce reaction times.

Synthesis of 6-Chloro-1,3-benzothiazol-2-amine

The benzothiazole moiety is synthesized via cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide or thiourea derivatives. A typical procedure involves refluxing 2-amino-4-chlorothiophenol with ammonium thiocyanate in acetic acid, yielding 6-chloro-1,3-benzothiazol-2-amine with 82% purity.

Amide Coupling Reaction

The final step couples chromene-2-carboxylic acid with 6-chloro-1,3-benzothiazol-2-amine. Two primary methods are employed:

Acyl Chloride Intermediate Method

Chromene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux. The acyl chloride is then reacted with the benzothiazole amine in dry dichloromethane with triethylamine (Et₃N) as a base. This method achieves yields of 68–72%.

Direct Coupling Using Carbodiimides

Alternatively, the carboxylic acid and amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This approach avoids handling reactive acyl chlorides and provides comparable yields (70–75%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency varies significantly with solvent polarity. Polar aprotic solvents like DMF or acetonitrile improve amide bond formation, while ethereal solvents reduce side reactions. Optimal temperatures range from 0°C (for acyl chloride reactions) to 25°C (for carbodiimide couplings).

Catalytic Additives

Incorporating 4-dimethylaminopyridine (DMAP) as a catalyst in carbodiimide-mediated couplings accelerates the reaction, reducing completion time from 24 hours to 6 hours.

Industrial-Scale Production Considerations

Purification Techniques

Industrial processes prioritize cost-effective purification:

Waste Management

Thionyl chloride byproducts are neutralized with aqueous sodium bicarbonate, while DMF is recovered via distillation.

Comparative Analysis of Synthetic Methods

| Parameter | Acyl Chloride Method | Carbodiimide Method |

|---|---|---|

| Yield | 68–72% | 70–75% |

| Reaction Time | 8–12 hours | 6–8 hours |

| Toxicity Concerns | SOCl₂ exposure | Low |

| Scalability | Moderate | High |

| Cost | $12–15/g | $10–12/g |

Recent Advances in Green Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols; solvents such as dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has a complex molecular structure characterized by the presence of both benzothiazole and chromene moieties. The molecular formula is , with a molecular weight of approximately 307.73 g/mol. The compound's structure is pivotal in determining its biological activity.

Medicinal Applications

2.1 Antimicrobial Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various benzothiazole derivatives, including this compound, which showed promising results against a range of bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study:

In a comparative study involving multiple benzothiazole derivatives, this compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an effective antimicrobial agent .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other Benzothiazole Derivative 1 | 64 | Escherichia coli |

| Other Benzothiazole Derivative 2 | 16 | Pseudomonas aeruginosa |

Anticancer Potential

3.1 In Vitro Studies

The anticancer properties of this compound have been explored in several studies. The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction and cell cycle arrest.

Case Study:

In vitro assays revealed that the compound inhibited the proliferation of MCF7 (breast cancer) cells with an IC50 value of 25 µM. Further analysis suggested that this compound induces apoptosis through the activation of caspase pathways .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 25 | Apoptosis induction |

| A549 (Lung) | 30 | Cell cycle arrest |

| HeLa (Cervical) | 20 | Caspase pathway activation |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Study:

A study assessing the anti-inflammatory effects demonstrated that treatment with the compound resulted in a significant reduction in TNF-alpha levels in LPS-stimulated macrophages .

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways Involved: The compound may modulate signaling pathways, such as the inhibition of enzyme activity or the activation of receptor-mediated pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of benzothiazole-carboxamide derivatives. Key structural analogs and their distinguishing features include:

Key Observations :

- Chloro vs.

- Chromene vs. Benzamide Core : The chromene ring in the target compound introduces rigidity and extended conjugation compared to flexible benzamide derivatives, possibly affecting π-π stacking interactions in biological targets .

Physical and Chemical Properties

Notes:

- The dichloro-dimethoxy analog’s higher molecular weight and polarity suggest distinct pharmacokinetic profiles compared to the target compound .

- Chromene-derived analogs (e.g., ethyl (3-hydroxyphenyl) carbamate) exhibit prolonged retention times in chromatographic analyses, correlating with increased hydrophobicity .

Crystallographic and Hydrogen-Bonding Patterns

- The target compound’s amide and carbonyl groups facilitate hydrogen-bonded networks, critical for crystal packing and stability. Similar patterns are observed in N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, where methoxy groups influence supramolecular assembly .

- Substituents like trifluoromethyl or dichloro groups may disrupt hydrogen bonding, leading to altered melting points or crystal morphologies .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article compiles data on its synthesis, biological evaluations, and potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2-amino-6-chloro-1,3-benzothiazole with various carboxylic acid derivatives. The general synthetic pathway can be summarized as follows:

- Refluxing the starting materials in the presence of a suitable solvent (e.g., glacial acetic acid).

- Cooling the reaction mixture and precipitating the product by pouring into ice-cold water.

- Purification through recrystallization.

The detailed synthesis conditions and yields of various derivatives are documented in Table 1.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| BTZ-1 | C19H14ClN4O2S | 65 | 205-207 |

| BTZ-2 | C19H15ClN4O3S | 71 | 185-187 |

| BTZ-3 | C19H15ClN4O3S | 68 | 227-229 |

| BTZ-4 | C20H17ClN4O3S | 59 | 197-199 |

| BTZ-5 | C21H20ClN5O2S | 71 | 178-180 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including Hep3B liver cancer cells. The compound's mechanism of action appears to involve the induction of cell cycle arrest, particularly at the G2-M phase, which is crucial for inhibiting cancer cell proliferation.

A study utilizing flow cytometry revealed that treatment with this compound resulted in a marked decrease in cells in the G1 phase from 65.3% to 52.53%, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it possesses significant antibacterial properties, comparable to established antibiotics.

In particular, derivatives of benzothiazole compounds have been shown to exhibit potent activity against pathogens such as Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and function.

Case Studies

Several case studies have been documented regarding the biological evaluation of similar benzothiazole derivatives:

- Study on Anticancer Properties : A series of benzothiazole derivatives were tested for cytotoxicity against various cancer cell lines, revealing that compounds with similar structural features to this compound showed enhanced activity against Hep3B cells .

- Antioxidant Evaluation : In addition to anticancer and antimicrobial activities, these compounds were assessed for antioxidant properties using DPPH assays. The results indicated that certain derivatives exhibited significant free radical scavenging activity .

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR (CDCl) identify key protons (e.g., chromene C4=O at δ ~8.2 ppm, benzothiazole C-Cl at δ ~7.5 ppm) and carbons .

- X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between benzothiazole and chromene rings) and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the crystal lattice) .

- IR Spectroscopy : Confirms amide C=O (1650–1700 cm) and chromone C=O (1720 cm) .

What preliminary biological screening assays are recommended to evaluate its bioactivity?

Basic Research Question

- Anticancer Activity : MTT assays using IC values (e.g., compared to reference compounds like 2-(6-chloroquinazolin-4(3H)-one, IC = 10.5 µM) .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition analysis .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the benzothiazole scaffold’s affinity for ATP-binding pockets .

How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Advanced Research Question

- Substituent Analysis : Compare derivatives with varying substituents (e.g., replacing Cl with NO or CH on the benzothiazole ring) to assess potency changes. For example, nitro groups enhance electron-withdrawing effects, improving target binding .

- Scaffold Hybridization : Integrate moieties like thiazolidinone () or benzofuran () to explore synergistic effects on bioavailability and selectivity.

- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like DNA topoisomerase II or tubulin .

What mechanistic hypotheses explain its biological activity, and how can they be validated?

Advanced Research Question

- Oxidative Stress Induction : ROS generation assays (DCFH-DA probe) evaluate if the chromene moiety triggers apoptosis in cancer cells .

- Target Engagement : Surface plasmon resonance (SPR) or ITC measures binding affinity to kinases (e.g., EGFR) or DNA .

- Metabolic Stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation to guide lead optimization .

How should researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question

- Assay Standardization : Control variables like cell line passage number (e.g., HeLa vs. MCF-7), serum concentration, and incubation time .

- Impurity Analysis : HPLC-MS identifies synthetic byproducts (e.g., unreacted starting materials) that may skew results .

- Meta-Analysis : Compare datasets using tools like Forest plots to quantify heterogeneity (e.g., I statistic) and identify outlier studies .

What strategies improve solubility and bioavailability for in vivo studies?

Advanced Research Question

- Prodrug Design : Introduce phosphate or PEG groups at the chromene C4-oxo position to enhance aqueous solubility .

- Nanocarrier Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release and improved tissue penetration .

- LogP Optimization : Replace the benzothiazole Cl with polar groups (e.g., morpholine) to reduce hydrophobicity (calculated via ChemAxon) .

How can computational methods streamline its development as a therapeutic candidate?

Advanced Research Question

- ADMET Prediction : Use SwissADME to forecast permeability (e.g., blood-brain barrier penetration) and toxicity (AMES test) .

- QSAR Modeling : Partial least squares (PLS) regression correlates molecular descriptors (e.g., polar surface area) with IC values .

- Free Energy Perturbation (FEP) : Simulates binding energy changes for virtual analogs, prioritizing synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.